N-{4-[(dimethylcarbamoyl)methyl]phenyl}-2-phenyl-2H-1,2,3-triazole-4-carboxamide N-{4-[(dimethylcarbamoyl)methyl]phenyl}-2-phenyl-2H-1,2,3-triazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1325704-57-1
VCID: VC11859976
InChI: InChI=1S/C19H19N5O2/c1-23(2)18(25)12-14-8-10-15(11-9-14)21-19(26)17-13-20-24(22-17)16-6-4-3-5-7-16/h3-11,13H,12H2,1-2H3,(H,21,26)
SMILES: CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)C2=NN(N=C2)C3=CC=CC=C3
Molecular Formula: C19H19N5O2
Molecular Weight: 349.4 g/mol

N-{4-[(dimethylcarbamoyl)methyl]phenyl}-2-phenyl-2H-1,2,3-triazole-4-carboxamide

CAS No.: 1325704-57-1

Cat. No.: VC11859976

Molecular Formula: C19H19N5O2

Molecular Weight: 349.4 g/mol

* For research use only. Not for human or veterinary use.

N-{4-[(dimethylcarbamoyl)methyl]phenyl}-2-phenyl-2H-1,2,3-triazole-4-carboxamide - 1325704-57-1

Specification

CAS No. 1325704-57-1
Molecular Formula C19H19N5O2
Molecular Weight 349.4 g/mol
IUPAC Name N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]-2-phenyltriazole-4-carboxamide
Standard InChI InChI=1S/C19H19N5O2/c1-23(2)18(25)12-14-8-10-15(11-9-14)21-19(26)17-13-20-24(22-17)16-6-4-3-5-7-16/h3-11,13H,12H2,1-2H3,(H,21,26)
Standard InChI Key DJPNCCDDTMKCOF-UHFFFAOYSA-N
SMILES CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)C2=NN(N=C2)C3=CC=CC=C3
Canonical SMILES CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)C2=NN(N=C2)C3=CC=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-{4-[(Dimethylcarbamoyl)methyl]phenyl}-2-phenyl-2H-1,2,3-triazole-4-carboxamide features a 1,2,3-triazole ring substituted at positions 2 and 4. The 2-position hosts a phenyl group, while the 4-position is functionalized with a carboxamide linker connected to a 4-[(dimethylcarbamoyl)methyl]phenyl group. This arrangement creates a planar triazole core conjugated with aromatic systems, enhancing π-π stacking interactions critical for biological target binding .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₉H₁₉N₅O₂
Molecular Weight349.4 g/mol
IUPAC NameN-[4-[2-(Dimethylamino)-2-oxoethyl]phenyl]-2-phenyltriazole-4-carboxamide
SMILESCN(C)C(=O)CC1=CC=C(C=C1)NC(=O)C2=NN(N=C2)C3=CC=CC=C3
Topological Polar Surface Area95.7 Ų

The compound’s solubility profile is influenced by its polar carboxamide and dimethylcarbamoyl groups, suggesting moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO). Stability studies indicate that it remains intact under ambient conditions but may degrade under prolonged UV exposure or extreme pH.

Synthesis and Optimization

Synthetic Pathways

The synthesis of N-{4-[(dimethylcarbamoyl)methyl]phenyl}-2-phenyl-2H-1,2,3-triazole-4-carboxamide typically involves sequential functionalization steps:

  • Triazole Ring Formation: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) between phenylacetylene and an azide precursor generates the 1,2,3-triazole core .

  • Carboxamide Installation: Reaction of the triazole-4-carboxylic acid with 4-[(dimethylcarbamoyl)methyl]aniline under peptide coupling conditions (e.g., HATU/DIPEA) yields the target compound.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
1Phenylacetylene, NaN₃, CuSO₄, sodium ascorbate, H₂O/EtOH, 24 h80%
24-[(Dimethylcarbamoyl)methyl]aniline, HATU, DIPEA, DMF, 12 h75%

Modifications to the CuAAC protocol, such as using lutidine as a base, have been reported to enhance regioselectivity and yield in analogous triazole syntheses .

Applications in Materials Science

Ligand Design and Coordination Chemistry

4-Phenyl-1,2,3-triazoles serve as versatile ligands for transition metals. For instance, iridium(III) complexes with triazole ligands exhibit tunable luminescence properties, useful in OLEDs . The carboxamide group in this compound could facilitate supramolecular assembly via hydrogen bonding, enabling applications in polymer networks or sensors.

Table 3: Comparative Redox Properties of Triazole Complexes

ComplexReduction Potential (V vs. Fc⁺/Fc)Application
[Ir(ppy)₂(A)]PF₆-1.97 ± 0.03Electroluminescence
[Ir(ppy)₂(5)]PF₆-2.57Catalysis

Future Research Directions

  • Activity Screening: Systematic evaluation against cancer cell lines and microbial strains.

  • Structural Analogues: Modifying the dimethylcarbamoyl group to optimize pharmacokinetics.

  • Materials Integration: Testing as a ligand in luminescent metal-organic frameworks (MOFs).

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